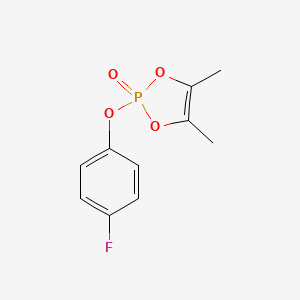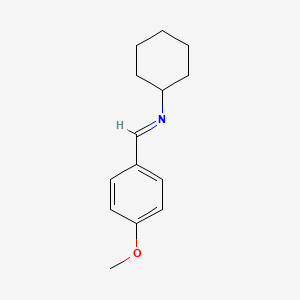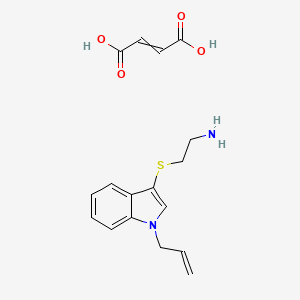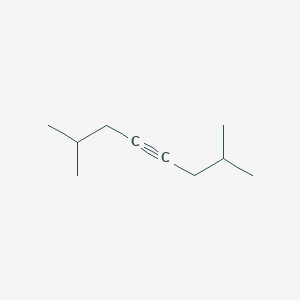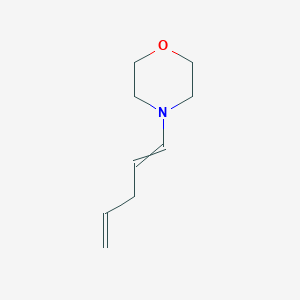![molecular formula C23H18N2O2 B14622634 Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl- CAS No. 57892-21-4](/img/structure/B14622634.png)
Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- is a complex organic compound characterized by a spiro linkage between an imidazolidine ring and an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- typically involves a multi-step process. One common method includes the use of propargyl alcohols as coupling partners in a Rh(III)-catalyzed efficient cascade annulation . This reaction is highly regioselective and allows for the construction of various spiro derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its distinctive spiro linkage, which can mimic certain biological structures.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- involves its interaction with specific molecular targets. The spiro linkage allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[imidazolidine-4,2’-[2H]indene]-2,5-dione
- Spiro[indeno[1,2-b]quinoxaline] derivatives
- Spiro[indolin]-2’-imines
Uniqueness
Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- is unique due to its specific spiro linkage and the presence of both imidazolidine and indene moieties. This combination provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57892-21-4 |
|---|---|
Molekularformel |
C23H18N2O2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1,3-diphenylspiro[imidazolidine-2,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C23H18N2O2/c26-21-19-13-7-8-14-20(19)22(27)23(21)24(17-9-3-1-4-10-17)15-16-25(23)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI-Schlüssel |
CJLUGKREMKTDOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2(N1C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)


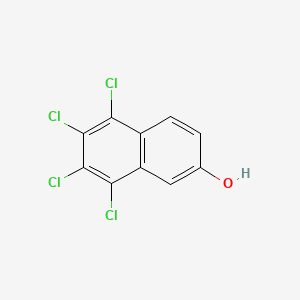
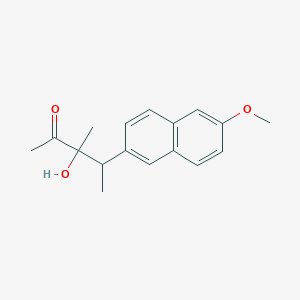
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)
